molecular formula C6H12N2O B1295987 3,3-Dimethylpiperazin-2-one CAS No. 22476-74-0

3,3-Dimethylpiperazin-2-one

Cat. No. B1295987
Key on ui cas rn: 22476-74-0
M. Wt: 128.17 g/mol
InChI Key: ZBFIRYWCOIYJDA-UHFFFAOYSA-N
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Patent
US08536175B2

Procedure details

A solution of ethyl-2-bromoisobutyrate (24 mL, 161 mmol) in toluene (150 mL) was added to a mixture of ethylene diamine (70 mL, 1046 mmol, 6.5 equiv) and potassium carbonate (24.4 g, 177 mmol, 1.1 equiv) in toluene (150 mL). The reaction mixture was heated for 20 h at 115° C., cooled and filtered. The filtrate was concentrated and the residue triturated in Et2O to afford 14.2 g of the title compound as a yellow solid: ESI-MS: 129.1 [M+H]+.
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:9])[C:5](Br)([CH3:7])[CH3:6])C.[CH2:10]([NH2:13])[CH2:11][NH2:12].C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1>[CH3:7][C:5]1([CH3:6])[NH:13][CH2:10][CH2:11][NH:12][C:4]1=[O:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
24 mL
Type
reactant
Smiles
C(C)OC(C(C)(C)Br)=O
Name
Quantity
70 mL
Type
reactant
Smiles
C(CN)N
Name
Quantity
24.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue triturated in Et2O

Outcomes

Product
Name
Type
product
Smiles
CC1(C(NCCN1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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